molecular formula C12H17NS B13250612 N-(2-methylphenyl)thian-3-amine

N-(2-methylphenyl)thian-3-amine

Cat. No.: B13250612
M. Wt: 207.34 g/mol
InChI Key: UYSWYDQIDUUTEC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)thian-3-amine is an organic compound characterized by the presence of a thian-3-amine group attached to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)thian-3-amine typically involves the reaction of 2-methylphenylamine with thian-3-amine under controlled conditions. One common method involves the use of dimethylbenzene as a solvent, with the reaction carried out under nitrogen protection to prevent oxidation . The reaction conditions are generally mild, ensuring high yields and minimal by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thian-3-amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2-methylphenyl)thian-3-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted thian-3-amine derivatives.

Scientific Research Applications

N-(2-methylphenyl)thian-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)thian-2-amine
  • N-(2-methylphenyl)thian-4-amine
  • N-(2-methylphenyl)thian-5-amine

Uniqueness

N-(2-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the thian-3-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(2-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H17NS/c1-10-5-2-3-7-12(10)13-11-6-4-8-14-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3

InChI Key

UYSWYDQIDUUTEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCCSC2

Origin of Product

United States

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